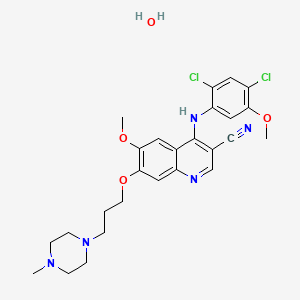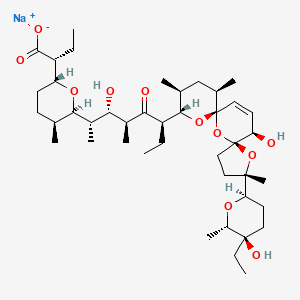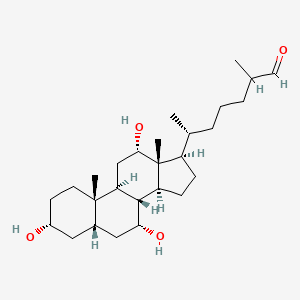
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-al is a cholestanoid that is 5beta-cholestan-26-al substituted by hydroxy groups at positions 3, 7 and 12 respectively. It has a role as a human metabolite. It is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid, a 26-oxo steroid, a cholestanoid and a steroid aldehyde. It derives from a hydride of a 5beta-cholestane.
3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-al, also known as (3a, 5b, 7a, 12a)-3, 7, 12-trihydroxycholestan-26-al or 3α, 7α, 12α-trihydroxy-5β-cholestan-26-al, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Thus, 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-al is considered to be a bile acid lipid molecule. 3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-al is considered to be a practically insoluble (in water) and relatively neutral molecule. 3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-al has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-al is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-al is involved in bile acid biosynthesis pathway, congenital bile acid synthesis defect type III pathway, the cerebrotendinous xanthomatosis (CTX) pathway, and congenital bile acid synthesis defect type II pathway. 3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-al is also involved in a few metabolic disorders, which include the familial hypercholanemia (fhca) pathway, the zellweger syndrome pathway, and 27-hydroxylase deficiency.
Applications De Recherche Scientifique
Bile Acid Biosynthesis Studies
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al plays a critical role in the study of bile acid biosynthesis. Kurosawa et al. (2001) synthesized CoA esters of 3alpha,7alpha,12alpha-trihydroxy and 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oic acids, enabling the investigation of beta-oxidation in bile acid biosynthesis (Kurosawa et al., 2001). Dayal et al. (1976) and (1978) synthesized derivatives of 5beta-cholestane with the same trihydroxy configuration, providing crucial compounds for the study of cholic acid biosynthesis pathways (Dayal et al., 1976); (Dayal et al., 1978).
Stereospecificity in Bile Acid Biosynthesis
Gustafsson and Sjöstedt (1978) explored the stereospecificity of microsomal "26"-hydroxylation in bile acid biosynthesis using 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid, demonstrating the specificities of microsomal hydroxylase systems (Gustafsson & Sjöstedt, 1978).
Metabolic Studies
The metabolism of 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid, a closely related compound, was studied by Hanson (1971) in patients with T-tube bile fistulas. This study revealed insights into the metabolic pathways of cholesterol and its conversion to bile acids in humans (Hanson, 1971).
Chemical Synthesis and Metabolism
Studies by Kuramoto et al. (1978) on the chemical synthesis of derivatives of 5beta-cholestane, including the trihydroxy configuration, provided important insights into the metabolism of these compounds in liver systems (Kuramoto et al., 1978).
Cholesterol Catabolism
Mendelsohn and Mendelsohn (1969) investigated the catabolism of cholesterol in vitro, finding that rat liver can metabolize cholesterol to forms of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoic acid, providing vital information on the catabolism pathways of cholesterol (Mendelsohn & Mendelsohn, 1969).
Propriétés
Numéro CAS |
3836-01-9 |
|---|---|
Nom du produit |
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al |
Formule moléculaire |
C27H46O4 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanal |
InChI |
InChI=1S/C27H46O4/c1-16(15-28)6-5-7-17(2)20-8-9-21-25-22(14-24(31)27(20,21)4)26(3)11-10-19(29)12-18(26)13-23(25)30/h15-25,29-31H,5-14H2,1-4H3/t16?,17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
Clé InChI |
USFJGINJGUIFSY-XZULNKEGSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)C=O |
SMILES canonique |
CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)C=O |
Autres numéros CAS |
3836-01-9 |
Description physique |
Solid |
Synonymes |
3 alpha,7-alpha,12 alpha-trihydroxy-5 beta-cholestan-26-al 3,7,12-trihydroxycholestan-26-al |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




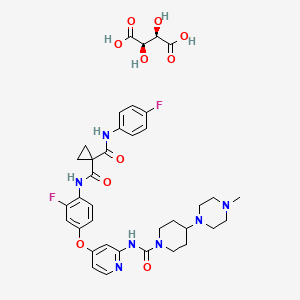
![Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-](/img/structure/B1194690.png)
![Sodium 2,6-bis{[hydroxy(2-methoxyethoxy)methylidene]amino}-N-(5-{[hydroxy(methyl)phosphoryl]oxy}pentyl)hexanimidate](/img/structure/B1194691.png)
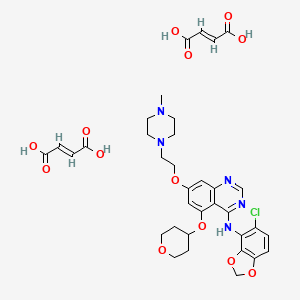
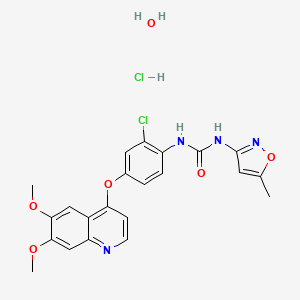
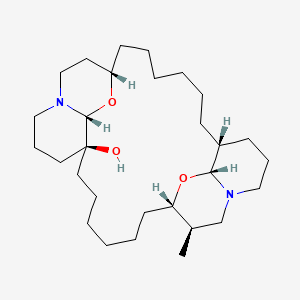
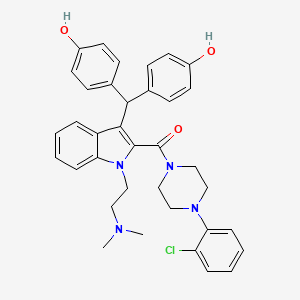
![N'-[(Z)-4-(ethylamino)but-2-enyl]-N-[4-[[(Z)-4-(ethylamino)but-2-enyl]amino]butyl]butane-1,4-diamine](/img/structure/B1194700.png)
